molecular formula C22H30N4O4S2 B2823463 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide CAS No. 449767-06-0

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2823463
CAS No.: 449767-06-0
M. Wt: 478.63
InChI Key: JJECXNDDDMPHTE-UHFFFAOYSA-N
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Description

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a thieno[2,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as condensation and cyclization, to form the desired thieno[2,3-c]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various effects at the molecular and cellular levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[2,3-c]pyridine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-[4-(dipropylsulfamoyl)benzamido]-6-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O4S2/c1-4-11-26(12-5-2)32(29,30)16-8-6-15(7-9-16)21(28)24-22-19(20(23)27)17-10-13-25(3)14-18(17)31-22/h6-9H,4-5,10-14H2,1-3H3,(H2,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJECXNDDDMPHTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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